molecular formula C19H16ClN3O3 B11580358 2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11580358
M. Wt: 369.8 g/mol
InChI Key: DUQBGIMMKLZTSX-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethoxyphenyl group, and an oxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction of 3-chlorophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, yields the 3-chlorophenoxy methyl intermediate.

    Amination Reaction: The intermediate is then reacted with 4-ethoxyaniline under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon, to form the corresponding amine derivative.

    Cyclization to Form Oxazole Ring: The amine derivative undergoes cyclization with a suitable reagent, such as cyanogen bromide, to form the oxazole ring with a carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Amino-oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Flufenprox: 1-(4-chlorophenoxy)-3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]benzene.

    Indole Derivatives: Compounds containing the indole nucleus with similar biological activities.

Uniqueness

2-[(3-Chlorophenoxy)methyl]-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and the presence of the oxazole ring

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

2-[(3-chlorophenoxy)methyl]-5-(4-ethoxyanilino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16ClN3O3/c1-2-24-15-8-6-14(7-9-15)22-19-17(11-21)23-18(26-19)12-25-16-5-3-4-13(20)10-16/h3-10,22H,2,12H2,1H3

InChI Key

DUQBGIMMKLZTSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N

Origin of Product

United States

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